What are the physicochemical properties of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol?
What are the physicochemical properties of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol?
An In-Depth Technical Guide to the Physicochemical Properties of 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol
Abstract
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol, a heterocyclic compound identified by CAS Number 172152-53-3, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] It serves as a key intermediate in the synthesis of pharmaceuticals, such as the proton pump inhibitor Ilaprazole, and exhibits a range of biological activities, including antimicrobial and anticancer potential.[1][3][4] This technical guide provides a comprehensive overview of its core physicochemical properties, structural features, and computational characteristics. We delve into the critical aspects of its molecular structure, including the prevalent thiol-thione tautomerism, and provide detailed spectroscopic and analytical data. Furthermore, this document outlines robust, field-proven methodologies for its synthesis, purification, and characterization, designed to support researchers and drug development professionals in their work with this versatile compound.
Molecular Structure and Identity
The foundational characteristics of a compound dictate its behavior and potential applications. 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol is an organic molecule featuring a benzimidazole core substituted with a pyrrole ring and a thiol group.[2]
| Property | Value | Source |
| IUPAC Name | 5-(1H-pyrrol-1-yl)-1,3-dihydro-1H-benzo[d]imidazole-2-thione | [1] |
| Synonyms | 5-(1H-Pyrrol-1-yl)-2-mercaptobenzimidazole, Ilaprazole Impurity 61 | [2] |
| CAS Number | 172152-53-3 | [1] |
| Molecular Formula | C₁₁H₉N₃S | [1][5] |
| Molecular Weight | 215.28 g/mol | [1] |
Thiol-Thione Tautomerism
A critical feature of 2-mercaptobenzimidazoles is their existence in a tautomeric equilibrium between the thiol and thione forms. Spectroscopic and computational evidence strongly suggests that 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol predominantly exists in the more stable thione form in the solid state and in polar solvents.[1] The absence of a strong S-H stretching band above 2600 cm⁻¹ in Fourier-Transform Infrared (FT-IR) spectroscopy supports the dominance of the C=S (thione) structure.[1] Computational modeling further indicates that polar solvents stabilize the thione tautomer through hydrogen bonding.[1]
Caption: Thiol-Thione tautomerism of the title compound.
Physicochemical Data
The physicochemical properties are paramount for predicting the compound's behavior in biological systems and for formulation development.
| Property | Value / Description | Source |
| Physical Form | Solid | [6] |
| Density | 1.40 g/cm³ | [6] |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO), Ethyl Acetate, and Methanol. | [6] |
| pKa (Predicted) | 9.61 ± 0.30 | [6] |
| Storage | Store at 2-8°C | [6] |
Note on Lipophilicity (LogP): While a definitive experimental LogP value is not available in the cited literature, the structure suggests moderate lipophilicity. The presence of two heterocyclic rings contributes to lipophilic character, while the N-H and C=S groups provide hydrogen bonding capacity, influencing its solubility profile. An experimental determination via the HPLC method is recommended for an accurate value.
Spectroscopic and Analytical Profile
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
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¹H NMR (400 MHz, DMSO-d₆): δ 12.46 (s, 1H, NH), 7.25–7.19 (m, 3H, benzimidazole H), 6.22 (t, 2H, pyrrole H).[1] The broad singlet at 12.46 ppm is characteristic of the N-H proton in the thione form, which can undergo hydrogen exchange in polar solvents.[1]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 176.2 (C=S), 143.1 (C–N), 121.7–110.3 (aromatic C).[1] The chemical shift at 176.2 ppm is a definitive indicator of the thione (C=S) carbon.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify key functional groups.
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ν(S–H) stretch: 2560–2590 cm⁻¹. The weakness or absence of a strong band in this region for the solid-state sample suggests the predominance of the thione tautomer.[1]
-
ν(C=N) benzimidazole: 1605–1620 cm⁻¹.[1]
-
δ(N–H) in-plane bending: 1480–1500 cm⁻¹.[1]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern.
-
Electron Ionization (EI-MS): m/z 215 [M]⁺ (100%), 180 [M–SH]⁺ (42%).[1]
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₉N₃S: 215.0527; Found: 215.0523.[1] This provides strong confirmation of the elemental composition.[1]
Computational Chemistry Insights
Density Functional Theory (DFT) calculations offer a deeper understanding of the molecule's electronic structure.[1]
| Property | Value (eV) | Description |
| HOMO | -6.34 | The Highest Occupied Molecular Orbital is localized on the benzimidazole ring and the sulfur atom.[1] |
| LUMO | -1.87 | The Lowest Unoccupied Molecular Orbital is dominated by the pyrrole π*-orbital.[1] |
| Band Gap (ΔE) | 4.47 | This substantial energy gap suggests high kinetic stability.[1] |
Natural Bond Orbital (NBO) Analysis: NBO analysis reveals a charge distribution with the sulfur atom being electron-rich (S: -0.32 e), which is consistent with its role as a hydrogen bond acceptor in the thione form.[1]
Methodologies and Experimental Protocols
Reproducible and robust protocols are essential for scientific integrity.
Synthesis Protocol
The synthesis typically involves the Clauson-Kaas reaction.[1]
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Protocol:
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Mixing: In a suitable reaction vessel, combine water, sodium acetate, 2-mercapto-5-aminobenzimidazole, 2,5-dimethoxytetrahydrofuran, and acetic acid.[1]
-
Reaction: Stir the resulting mixture at 50°C for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Workup: Once the reaction is complete, cool the mixture to 5°C. Add tetrahydrofuran (THF) to precipitate the product and aid in extraction.[1]
-
Neutralization & Extraction: Carefully neutralize the mixture with an aqueous solution of sodium hydroxide. Separate the organic and aqueous layers.[1]
-
Purification: Wash the organic phase with additional NaOH solution, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[1] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization Workflow
A standardized workflow ensures comprehensive characterization.
Caption: Recommended workflow for full analytical characterization.
Protocol for High-Performance Liquid Chromatography (HPLC) Purity Analysis:
-
System Preparation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Equilibrate the system with the mobile phase.
-
Mobile Phase: A gradient of acetonitrile (ACN) and water (containing 0.1% formic acid to ensure protonation) is typically effective. For example, start with 20% ACN and ramp up to 95% ACN over 15 minutes.
-
Sample Preparation: Prepare a stock solution of the compound in DMSO or methanol at approximately 1 mg/mL. Dilute with the initial mobile phase to a final concentration of ~50 µg/mL.
-
Injection & Detection: Inject 10 µL and monitor the elution profile using a UV detector, typically at wavelengths around 254 nm and 280 nm.
-
Analysis: Integrate the peak area to determine the purity of the compound, expressed as a percentage of the total peak area.
Conclusion
5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol is a well-defined molecule with a rich set of physicochemical properties that underpin its utility in drug discovery and chemical synthesis. The predominance of the thione tautomer is a key structural feature confirmed by multiple spectroscopic and computational methods. The data and protocols presented in this guide provide a robust framework for researchers, enabling consistent synthesis, reliable characterization, and informed application of this important heterocyclic compound. Further experimental investigation into properties such as single-crystal X-ray structure and measured LogP would provide even greater insight for future drug design and development efforts.
References
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The physicochemical properties of synthesized benzimidazole derivatives - ResearchGate. [Link]
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Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed. [Link]
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5-(1H-pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol | Intermediate of Ilaprazole - Molkem. [Link]
Sources
- 1. benchchem.com [benchchem.com]
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- 3. 5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol | 172152-53-3 [chemicalbook.com]
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